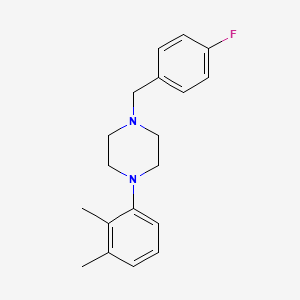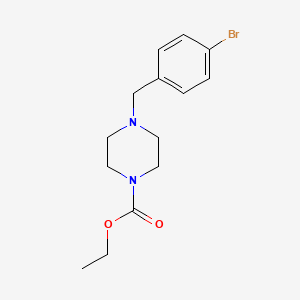![molecular formula C17H26N2O3S B5754355 N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)
N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide, commonly known as compound 25, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of compound 25 involves the inhibition of sulfonylurea receptor 1 (SUR1) and transient receptor potential melastatin 4 (TRPM4) channels. By inhibiting these channels, compound 25 reduces insulin secretion, which can improve insulin sensitivity in diabetic animal models. In addition, the inhibition of TRPM4 channels has been shown to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. The induction of apoptosis in cancer cells by compound 25 is thought to be due to the inhibition of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
Compound 25 has been shown to have various biochemical and physiological effects. In diabetic animal models, it has been found to reduce blood glucose levels, improve insulin sensitivity, and decrease plasma triglyceride levels. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, compound 25 has been shown to induce apoptosis in cancer cells, leading to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound 25 in lab experiments is its high purity and yield. Furthermore, its potential therapeutic applications make it an attractive compound for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of compound 25. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anticancer properties. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of more potent derivatives of compound 25 may lead to improved therapeutic efficacy.
Synthesemethoden
The synthesis of compound 25 has been achieved through various methods, including the reaction of N-cyclooctyl-4-hydroxybenzamide with dimethyl sulfamoyl chloride, followed by the reaction with sodium hydride. Another method involves the reaction of N-cyclooctyl-4-aminobenzamide with dimethyl sulfamoyl chloride. Both methods result in the formation of compound 25 with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Compound 25 has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. In diabetic animal models, compound 25 has been found to reduce blood glucose levels and improve insulin sensitivity. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, compound 25 has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-cyclooctyl-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-19(2)23(21,22)16-12-10-14(11-13-16)17(20)18-15-8-6-4-3-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNGMATGIQNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6897908 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)




![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)


![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)